L-Citrulline 7-amido-4-methylcoumarin hydrobromide
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Description
L-Citrulline 7-amido-4-methylcoumarin hydrobromide is a sensitive fluorogenic substrate for citrulline ureidase, yielding a blue solution upon cleavage12. It is also used as a substrate for proteases1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of L-Citrulline 7-amido-4-methylcoumarin hydrobromide.Molecular Structure Analysis
The molecular formula of L-Citrulline 7-amido-4-methylcoumarin hydrobromide is C16H21BrN4O42. The InChI string and SMILES string representations of its structure are available1.
Chemical Reactions Analysis
L-Citrulline 7-amido-4-methylcoumarin hydrobromide is used as a substrate in enzymatic reactions involving citrulline ureidase and proteases12. The compound yields a blue solution upon cleavage12.
Physical And Chemical Properties Analysis
L-Citrulline 7-amido-4-methylcoumarin hydrobromide has a molecular weight of 413.27 g/mol2. It is a white to off-white crystalline powder1. The compound should be stored at 2-8°C1.
Safety And Hazards
The compound is classified as an Eye Irritant (category 2), Skin Irritant (category 2), and may cause respiratory irritation (STOT SE category 3)1. Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound1.
Future Directions
While I couldn’t find specific future directions for L-Citrulline 7-amido-4-methylcoumarin hydrobromide, its use as a substrate for citrulline ureidase and proteases suggests potential applications in biochemical research and clinical diagnostics12.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the original sources or consult with a professional in the field.
properties
IUPAC Name |
(2S)-2-amino-5-(carbamoylamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4.BrH/c1-9-7-14(21)24-13-8-10(4-5-11(9)13)20-15(22)12(17)3-2-6-19-16(18)23;/h4-5,7-8,12H,2-3,6,17H2,1H3,(H,20,22)(H3,18,19,23);1H/t12-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOHUMXDURSJOW-YDALLXLXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCNC(=O)N)N.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCNC(=O)N)N.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Citrulline 7-amido-4-methylcoumarin hydrobromide | |
CAS RN |
123314-39-6 |
Source
|
Record name | L-Citrulline 7-amido-4-methylcoumarin hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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